molecular formula C14H12N2S B12534581 1-(4-Methylsulfanylphenyl)-1H-benzoimidazole CAS No. 870450-90-1

1-(4-Methylsulfanylphenyl)-1H-benzoimidazole

Cat. No.: B12534581
CAS No.: 870450-90-1
M. Wt: 240.33 g/mol
InChI Key: GHLSHBRWTJCFFT-UHFFFAOYSA-N
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Description

1-(4-Methylsulfanylphenyl)-1H-benzoimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring substituted with a 4-methylsulfanylphenyl group. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylsulfanylphenyl)-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with 4-methylsulfanylbenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also ensures consistency and reproducibility in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylsulfanylphenyl)-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amines.

    Substitution: Nitrobenzimidazole, halogenated benzimidazole.

Scientific Research Applications

1-(4-Methylsulfanylphenyl)-1H-benzoimidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylsulfanylphenyl)-1H-benzoimidazole involves its interaction with various molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. As an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

    Bis(4-methylsulfanylphenyl)methanone: Similar in structure but differs in the presence of a methanone group instead of a benzimidazole ring.

    2-(4-Methylsulfonylphenyl)indole: Contains an indole ring instead of a benzimidazole ring and has been studied for its anti-inflammatory properties.

Uniqueness: 1-(4-Methylsulfanylphenyl)-1H-benzoimidazole is unique due to its specific substitution pattern and the presence of both a benzimidazole ring and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

870450-90-1

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)benzimidazole

InChI

InChI=1S/C14H12N2S/c1-17-12-8-6-11(7-9-12)16-10-15-13-4-2-3-5-14(13)16/h2-10H,1H3

InChI Key

GHLSHBRWTJCFFT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)N2C=NC3=CC=CC=C32

Origin of Product

United States

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